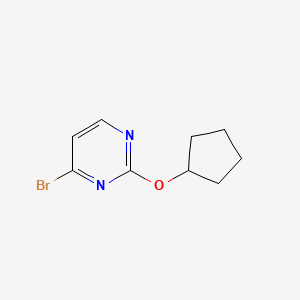

4-Bromo-2-(cyclopentoxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2O |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

4-bromo-2-cyclopentyloxypyrimidine |

InChI |

InChI=1S/C9H11BrN2O/c10-8-5-6-11-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

HFZIVQWYZFUNAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=NC=CC(=N2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Cyclopentoxy Pyrimidine

Strategies for Pyrimidine (B1678525) Ring Formation Relevant to 4-Bromo-2-(cyclopentoxy)pyrimidine Precursors

The formation of the pyrimidine ring is a critical step in the synthesis of this compound. Various strategies have been developed to construct this heterocyclic system, often involving the condensation of smaller, readily available building blocks. These methods provide access to a diverse range of substituted pyrimidines that can serve as precursors to the target compound.

Cyclocondensation Reactions Utilizing Amidine and Ketone/Aldehyde Precursors

A foundational approach to pyrimidine synthesis involves the cyclocondensation of amidines with α,β-unsaturated ketones or aldehydes, or their equivalents. researchgate.net This method is highly versatile, allowing for the introduction of various substituents onto the pyrimidine ring. For instance, the reaction of an appropriately substituted amidine with a 1,3-dicarbonyl compound or its synthetic equivalent can lead to the formation of the pyrimidine core. youtube.com The specific precursors for a 2-(cyclopentoxy)pyrimidine would involve a cyclopentoxy-substituted amidine or a related intermediate.

Iron-catalyzed reactions have emerged as a sustainable and operationally simple method for pyrimidine synthesis. One such approach involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ-prepared iron(II) complex. This method demonstrates broad functional group tolerance and regioselectivity. organic-chemistry.org The reaction is believed to proceed through a sequence of TEMPO complexation, enamine addition, and subsequent cyclization. organic-chemistry.org

The following table summarizes representative cyclocondensation reactions for pyrimidine synthesis:

| Catalyst/Promoter | Reactants | Product Type | Key Features |

| Iron(II)-complex/TEMPO | Ketones/Aldehydes/Esters + Amidines | Substituted Pyrimidines | Operationally simple, regioselective, broad functional group tolerance. organic-chemistry.org |

| Base (e.g., K2CO3) | Ethyl cyanoacetate (B8463686) + Aldehyde + Thiourea | Pyrimidine derivatives | Condensation reaction. researchgate.net |

| Ammonium (B1175870) acetate | Acetyl acetone | (Z)-4-iminopent-2-en-2-amine intermediate | Intermediate for pyrimidine synthesis. researchgate.net |

| None (thermal) | Chalcones + Amidines | Substituted Pyrimidines | Cycloaddition reaction. researchgate.net |

Multicomponent Reaction Approaches to Substituted Pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like substituted pyrimidines in a single synthetic operation. thieme-connect.comacs.orgnih.gov These reactions are particularly attractive for creating libraries of compounds for screening purposes. acs.org

A notable MCR for pyrimidine synthesis involves the iridium-catalyzed reaction of amidines with up to three different alcohols. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, leading to highly substituted and unsymmetrically decorated pyrimidines. acs.orgnih.gov The use of readily available alcohols as starting materials enhances the sustainability of this method. thieme-connect.comnih.gov

Another MCR approach utilizes a copper catalyst in a [2+2+2] strategy, where ketones and nitriles are cyclized under basic conditions to form polysubstituted pyrimidines. mdpi.com This method exhibits a broad substrate scope and good tolerance for various functional groups. mdpi.com Solvent-free MCRs have also been developed, for example, in the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and primary amines, offering an environmentally friendly route to fused pyrimidine systems. mdpi.com

The table below highlights different multicomponent reaction strategies for pyrimidine synthesis:

| Catalyst | Components | Product Type | Key Features |

| Iridium-pincer complex | Amidines + up to three alcohols | Highly substituted pyrimidines | Regioselective, sustainable, uses readily available starting materials. acs.orgnih.gov |

| Copper | Ketones + Nitriles | Polysubstituted pyrimidines | [2+2+2] cycloaddition strategy under basic conditions. mdpi.com |

| FeCl3·6H2O (microwave-assisted) | α,β-Unsaturated aldehydes + Cyclic 1,3-dicarbonyls + 6-Aminouracils | Pyrimidine-fused tetrahydropyridines | Regioselective, short reaction times. researchgate.net |

| Ceric ammonium nitrate (B79036) (CAN) | Barbituric acid + Thiourea + Aromatic aldehyde | Pyrimido[4,5-d]pyrimidine derivatives | One-pot, environmentally friendly synthesis in water. researchgate.net |

Oxidative Annulation and Cycloisomerization Methodologies

Oxidative annulation provides another avenue for constructing the pyrimidine ring. For instance, the reaction of anilines and aryl ketones with DMSO as a methine equivalent, promoted by K2S2O8, can yield 4-arylpyrimidines. organic-chemistry.org A copper-catalyzed [3+3] annulation of amidines with saturated ketones, mediated by 4-HO-TEMPO, proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to afford structurally important pyrimidines. acs.org Electrochemical oxidative dehydrogenative annulation has also been employed to synthesize fused pyrimidine systems like pyrrolo[1,2-a]quinoxalines. rsc.org

Cycloisomerization reactions represent a distinct strategy for forming heterocyclic rings. Ruthenium-catalyzed cycloisomerization of primary and secondary propargyl diynols can lead to unsaturated ketones and aldehydes, which can then be converted to pyridines, a related class of heterocycles. nih.gov While not a direct pyrimidine synthesis, this methodology highlights the potential of metal-catalyzed isomerizations in heterocyclic chemistry.

The following table summarizes selected oxidative annulation and cycloisomerization methodologies:

| Method | Catalyst/Promoter | Reactants | Product Type | Key Features |

| Oxidative Annulation | K2S2O8 | Anilines + Aryl ketones + DMSO | 4-Arylpyrimidines | Utilizes DMSO as a methine equivalent. organic-chemistry.org |

| [3+3] Annulation | Copper/4-HO-TEMPO | Amidines + Saturated ketones | Substituted pyrimidines | Cascade reaction involving oxidative dehydrogenation. acs.org |

| Electrochemical Oxidative Annulation | - | 1-(2-aminophenyl)pyrroles + Ethers | Pyrrolo[1,2-a]quinoxalines | Atom-economic, C-H functionalization. rsc.org |

| Cycloisomerization | [CpRu(CH3CN)3]PF6 | Propargyl diynols | Pyridines (related heterocycles) | Regiocontrolled synthesis. nih.gov |

Introduction of the Bromine Substituent at the C-4 Position of the Pyrimidine Ring

Once the 2-(cyclopentoxy)pyrimidine core is assembled, the next critical step is the introduction of a bromine atom at the C-4 position. This requires a regioselective halogenation method that specifically targets this position.

Regioselective Halogenation Techniques for Pyrimidine Systems

Direct bromination of the pyrimidine ring can be achieved using various brominating agents. The reactivity of the pyrimidine ring towards electrophilic substitution is influenced by the existing substituents. For pyrimidine nucleosides, bromination at the C-5 position is common. nih.govresearchgate.net However, for the synthesis of this compound, a method that directs bromination to the C-4 position is necessary.

The use of a hydrogen halide addition salt of the pyrimidine in an inert aromatic solvent at elevated temperatures is a known method for bromination. google.com For instance, reacting the hydrogen halide salt of a pyrimidine with bromine in nitrobenzene (B124822) at 125-135°C can yield the corresponding bromo-pyrimidine. google.com

Another approach involves the use of a blocking group to direct the halogenation. A maleate-derived blocking group has been successfully used for the regioselective C-4 alkylation of pyridines, a strategy that could potentially be adapted for halogenation. nih.gov Furthermore, tetrabutylammonium (B224687) tribromide (TBATB) has been employed for the regioselective bromination of pyrrolo[1,2-a]quinoxalines, demonstrating the utility of specific brominating agents in achieving regioselectivity. nih.gov

The table below outlines various regioselective halogenation techniques:

Decarboxylative Halogenation Processes for Aromatic Bromination

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its variations, provides an alternative route to aryl halides from carboxylic acids. nih.govacs.org This method involves the conversion of a carboxylic acid to a halide with the loss of carbon dioxide. nih.govacs.org While traditionally using silver salts of carboxylic acids, modern variations have expanded the scope and utility of this reaction. nih.govacs.org

For the synthesis of this compound, this would entail the preparation of 2-(cyclopentoxy)pyrimidine-4-carboxylic acid as a precursor. This carboxylic acid could then undergo decarboxylative bromination to yield the desired product. Silver-catalyzed bromodecarboxylation of pyridine-based carboxylic acids has been reported, although yields can be variable. nih.gov More recent developments include iron-catalyzed decarboxylative halogenation of aliphatic carboxylic acids under visible light, showcasing the potential for milder and more sustainable conditions. rsc.org

The following table summarizes key aspects of decarboxylative halogenation:

| Method | Catalyst/Reagents | Substrate | Product | Key Features |

| Hunsdiecker-Borodin Reaction | Silver salts of carboxylic acids + Bromine | Carboxylic acids | Alkyl/Aryl bromides | Classic method, sensitive to moisture. nih.govacs.org |

| Silver-catalyzed bromodecarboxylation | Ag(I) salts | (Hetero)aromatic carboxylic acids | (Hetero)arryl bromides | Yields can be low for some pyridine-based acids. nih.gov |

| Iron-catalyzed decarboxylative halogenation | Iron salts/Visible light | Aliphatic carboxylic acids | Alkyl halides | Milder conditions, broad substrate scope. rsc.org |

| Photoredox-catalyzed nucleophilic fluorodecarboxylation | Photoactive catalyst | N-hydroxyphthalimides | Fluorinated products | Redox-neutral process. nih.gov |

Convergent and Divergent Synthesis Routes for this compound

Both convergent and divergent strategies can be employed for the synthesis of this compound.

A divergent synthesis would start from a common intermediate, such as 2-(cyclopentoxy)pyrimidine, which could then be subjected to various reactions to introduce different functionalities at the 4-position, including bromination. This approach is beneficial for creating a library of related compounds for structure-activity relationship studies.

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments separately, which are then combined in the final steps to form the target molecule. For this compound, a convergent approach might involve the synthesis of a 4-bromopyrimidine (B1314319) precursor and a cyclopentoxy-containing fragment, followed by their coupling. However, for a relatively small molecule like the target compound, a linear, sequential approach is often more practical.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time for the etherification step. For the bromination step, the selection of the brominating agent and control of the reaction stoichiometry are critical to avoid over-bromination or side reactions.

For the etherification step (Williamson synthesis):

Base: Strong, non-nucleophilic bases like NaH are often preferred to fully deprotonate the alcohol and minimize side reactions.

Solvent: Aprotic polar solvents like THF or DMF are typically used to dissolve the reactants and facilitate the SN2 reaction.

Temperature: The reaction temperature may need to be optimized. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

For the bromination step:

Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings as it provides a low, steady concentration of bromine, which can enhance regioselectivity and reduce the formation of byproducts compared to using elemental bromine (Br₂). masterorganicchemistry.comyoutube.comchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.com

Reaction Conditions: The reaction is often initiated by light or a radical initiator and performed in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).

Below is a table summarizing potential bromination conditions based on analogous reactions:

| Substrate | Brominating Agent | Solvent | Conditions | Product |

| Activated Aromatic Ring | NBS | CCl₄ | Light/Heat | Brominated Aromatic |

| 2-Amino-4-chloropyridine | NBS | Dichloromethane | 0 °C | 2-Amino-5-bromo-4-chloropyridine google.com |

This table provides examples of bromination reactions on related heterocyclic systems.

By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to achieve high yields and purity.

Catalyst Systems and Reaction Media Effects

In the context of the synthesis of this compound via nucleophilic aromatic substitution, the "catalyst" is typically a strong base that facilitates the formation of the cyclopentoxide nucleophile. The choice of base and solvent system significantly impacts the reaction kinetics and the regioselectivity of the substitution.

Commonly used strong bases for this type of reaction include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (KOtBu). These bases are capable of efficiently deprotonating alcohols to form the corresponding alkoxides. The selection of the base can influence the reaction rate and, in some cases, the product distribution.

The reaction medium, or solvent, plays a critical role in solvating the reactants and influencing the reactivity of the nucleophile. Aprotic polar solvents such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and dioxane are frequently employed. These solvents are capable of dissolving both the pyrimidine substrate and the alkoxide, providing a homogeneous reaction environment. The polarity of the solvent can affect the rate of SNAr reactions, with more polar solvents generally accelerating the reaction.

For instance, in the synthesis of related alkoxy-substituted pyrimidines, the use of DMF as a solvent has been shown to be effective. In a similar vein, the synthesis of macitentan (B1675890), a drug containing a substituted pyrimidine core, utilizes a mixture of THF and DMF for the reaction of an alcohol with 5-bromo-2-chloropyrimidine (B32469) in the presence of sodium hydride. google.com This highlights the utility of polar aprotic solvents in facilitating such transformations.

The following table summarizes the effects of different catalyst (base) and solvent systems on analogous nucleophilic substitution reactions on dihalopyrimidines.

| Catalyst (Base) | Solvent | Effect on Reaction | Reference |

| Sodium Hydride (NaH) | THF/DMF | Effective for promoting nucleophilic substitution of alcohols on chloropyrimidines, leading to high yields. | google.com |

| Potassium tert-Butoxide (KOtBu) | Dimethoxyethane | Used for the reaction of ethylene (B1197577) glycol with a chloropyrimidine derivative, resulting in a high yield of the desired ether. | google.com |

| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | Employed in the reaction of simple alcohols with diazidopyrido[3,2-d]pyrimidine, though it can lead to side reactions like hydrolysis. |

Temperature and Pressure Optimization

Temperature is a critical parameter in the synthesis of this compound, as it directly influences the reaction rate. Nucleophilic aromatic substitution reactions on pyrimidine rings often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of undesired byproducts through side reactions or decomposition of the starting materials or product.

For the reaction of 2,4-dibromopyrimidine (B1316284) with cyclopentanol (B49286), the reaction temperature is typically maintained in a range that ensures the completion of the reaction in a practical timeframe while minimizing byproduct formation. Based on analogous syntheses, a temperature range of 60 °C to 100 °C is often employed. For example, the synthesis of a key intermediate for macitentan involves heating the reaction mixture at 60 °C. google.com In another related synthesis, a temperature of 100 °C was used. google.com

The pressure under which the reaction is conducted is generally atmospheric pressure. The reaction is typically performed in a standard laboratory fume hood with appropriate safety precautions. The use of a sealed reaction vessel may be necessary if the reaction temperature exceeds the boiling point of the solvent, in which case the pressure inside the vessel will increase. However, for most applications involving solvents like THF or DMF at the temperatures mentioned, reflux conditions under atmospheric pressure are sufficient.

The optimization of temperature involves monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point at which the starting material is consumed and the desired product is formed in the highest yield.

The table below provides examples of temperature conditions used in similar synthetic transformations.

| Reactants | Temperature (°C) | Pressure | Outcome | Reference |

| 5-bromo-2-chloropyrimidine and an alcohol | 60 | Atmospheric | High yield of the corresponding ether | google.com |

| A chloropyrimidine derivative and ethylene glycol | 100 | Atmospheric | High yield of the desired product | google.com |

| 5-Propyl-2-chloropyrimidine and HBr in acetic acid | 30, then reflux | Atmospheric | 100% conversion to the bromide | google.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are crucial steps to obtain a product of high purity. Following the completion of the reaction, a series of work-up procedures are employed to separate the desired compound from unreacted starting materials, the base, and any byproducts.

A typical work-up procedure for an SNAr reaction involves quenching the reaction mixture, often by the addition of water or a saturated aqueous solution of ammonium chloride, to neutralize any remaining base and unreacted alkoxide. The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The organic layers are combined, washed with brine to remove any remaining water-soluble impurities, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

After drying, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. This crude material is then subjected to further purification. The most common and effective method for purifying compounds of this nature is column chromatography on silica (B1680970) gel. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to afford the purified this compound.

In some cases, if the product is a solid, recrystallization can be an effective purification method. A suitable solvent or solvent system is chosen in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of pure crystals of the product upon cooling, leaving impurities dissolved in the mother liquor.

The purity of the final compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.

The following table outlines common purification techniques used for pyrimidine derivatives.

| Purification Method | Description | Typical Solvents/Mobile Phases | Analytical Techniques for Purity Assessment |

| Extraction | Separation of the product from the reaction mixture into an organic solvent. | Ethyl acetate, Dichloromethane, Diethyl ether | TLC |

| Column Chromatography | Separation based on polarity by passing the crude product through a silica gel column. | Hexane/Ethyl Acetate gradient | TLC, HPLC, GC |

| Recrystallization | Purification of solid products by dissolving in a hot solvent and allowing crystals to form upon cooling. | Ethanol (B145695), Methanol, Heptane | Melting Point, HPLC, NMR |

| Distillation | Purification of volatile liquids based on boiling point differences. | Not typically used for this compound due to its likely high boiling point. | GC |

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Cyclopentoxy Pyrimidine

Reactivity of the Bromine Moiety

The bromine atom at the C-4 position of the pyrimidine (B1678525) ring is a key functional group that governs much of the compound's reactivity. This position is electron-deficient, making the bromine atom a good leaving group in various reactions.

Nucleophilic Displacement Reactions at C-4

The C-4 carbon of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom can be readily displaced by a variety of nucleophiles. For instance, reactions with amines, such as in the synthesis of 4-amino-6-alkoxyl pyrimidine compounds, proceed by the displacement of a halide. google.com This allows for the introduction of diverse amino groups, leading to compounds like 4-amino-2-(cyclopentoxy)pyrimidine-5-carboxamide. nih.gov Similarly, alkoxides and thiolates can displace the bromide to form the corresponding ethers and thioethers. These reactions are typically carried out in the presence of a base. The reaction proceeds through a concerted backside attack of the nucleophile on the alkyl halide. masterorganicchemistry.comyoutube.com

Table 1: Examples of Nucleophilic Displacement on Halopyrimidines

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Alkylamine, Arylamine | 4-Aminopyrimidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat |

| Alkoxide | Sodium methoxide | 4-Alkoxypyrimidine | Alcohol solvent, Heat |

| Thiolate | Sodium thiophenoxide | 4-Thioetherpyrimidine | Solvent (e.g., DMF), Room Temperature or Heat |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at C-4 makes 4-Bromo-2-(cyclopentoxy)pyrimidine an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.comnih.gov It is widely used to synthesize aryl- or heteroaryl-substituted pyrimidines. mdpi.comnih.gov The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄. mdpi.commdpi.comnih.gov A base is required to activate the boronic acid. organic-chemistry.org Common side reactions can include dehalogenation of the starting material. researchgate.net

Heck Reaction: The Heck reaction couples the bromopyrimidine with an alkene to form a new C-C bond, yielding a substituted alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is catalyzed by palladium complexes, often Pd(OAc)₂ or PdCl₂, and requires a base. wikipedia.orgnih.gov The reaction can be performed in various solvents, including aqueous media. nih.gov

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromopyrimidine and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This method is highly efficient for creating alkynyl-substituted pyrimidines. researchgate.net

Table 2: Typical Conditions for Cross-Coupling Reactions of Bromopyrimidines

| Reaction | Catalyst System | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, DMF | Aryl/heteroaryl boronic acid |

| Heck | Pd(OAc)₂, Pd/C | K₂CO₃, Et₃N | DMF, Acetonitrile (B52724) | Alkene (e.g., Styrene, Acrylate) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | Toluene, THF | Terminal alkyne |

Reduction and Hydrodehalogenation Pathways

The bromine atom can be removed through reduction or hydrodehalogenation, leading to the formation of 2-(cyclopentoxy)pyrimidine. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a common method for this transformation. organic-chemistry.org This process is generally efficient and selective, leaving other functional groups intact under neutral conditions. organic-chemistry.org Alternative reducing agents, such as sodium borohydride (B1222165) in the presence of a copper catalyst, can also effect hydrodehalogenation. mdpi.com

Reactivity of the Cyclopentoxy Moiety

The cyclopentoxy group at the C-2 position is generally more stable than the bromine at C-4, but it can undergo specific reactions under certain conditions.

Cleavage Reactions of the Ether Linkage

The ether bond of the cyclopentoxy group can be cleaved under strong acidic conditions. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com Treatment with strong hydrohalic acids like HBr or HI can lead to the formation of 2-hydroxypyrimidine (B189755) and a cyclopentyl halide. libretexts.orgyoutube.comyoutube.commasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.comyoutube.com Fungal peroxygenases have also been shown to cleave ether linkages in various compounds. nih.gov

Stability under Various Reaction Conditions

The cyclopentoxy group is generally stable under the neutral to basic conditions employed in most nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C-4 position. This stability allows for selective modification of the pyrimidine ring at the C-4 position without affecting the 2-alkoxy substituent. However, prolonged exposure to high temperatures or strongly acidic or basic conditions could potentially lead to cleavage or other side reactions.

Reactions Involving the Pyrimidine Core

The reactivity of the pyrimidine ring in this compound is dictated by the interplay of the electron-withdrawing nitrogen atoms and the electronic effects of the bromo and cyclopentoxy substituents. These features allow for both electrophilic and nucleophilic attacks, enabling extensive functionalization.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes electrophilic aromatic substitution challenging. brainly.combhu.ac.in However, the reactivity of the ring can be significantly modulated by its substituents. In the case of this compound, the 2-cyclopentoxy group is an electron-donating group, which activates the pyrimidine ring towards electrophilic attack. Conversely, the 4-bromo substituent is a deactivating group.

Electrophilic substitution, when it occurs, is directed to the C-5 position. researchgate.netwikipedia.org This is because the C-5 position is the least electron-deficient carbon atom in the pyrimidine ring. The directing influence of the substituents further favors this position; it is ortho to the bromo group and meta to the activating cyclopentoxy group.

Common electrophilic aromatic substitution reactions that can be envisaged for this compound include nitration and halogenation, although they may require forcing conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Bromo-2-(cyclopentoxy)-5-nitropyrimidine |

| Bromination | Br₂/FeBr₃ | 4,5-Dibromo-2-(cyclopentoxy)pyrimidine |

| Chlorination | Cl₂/FeCl₃ | 5-Chloro-4-bromo-2-(cyclopentoxy)pyrimidine |

Functionalization of Remaining Pyrimidine Ring Positions

The electron-deficient nature of the pyrimidine ring makes positions C-2, C-4, and C-6 susceptible to nucleophilic attack. bhu.ac.inwikipedia.org In this compound, the C-4 position is particularly activated for nucleophilic aromatic substitution (SNAr) due to the presence of the bromine atom, a good leaving group. stackexchange.com This allows for the displacement of bromide by a variety of nucleophiles.

Furthermore, the C-4 bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. mdpi.comnih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The C-6 position is also electron-deficient and can potentially be functionalized through nucleophilic attack, although it is generally less reactive than the C-4 position in this specific molecule. Direct C-H functionalization at the C-6 position represents a more advanced approach to introducing substituents. researchgate.net

Table 2: Functionalization Reactions at the C-4 and C-6 Positions

| Position | Reaction Type | Example Reagents | Example Product |

|---|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution | R-NH₂ (Amines) | 4-(Alkyl/Arylamino)-2-(cyclopentoxy)pyrimidine |

| C-4 | Suzuki Coupling | Arylboronic acid, Pd catalyst | 4-Aryl-2-(cyclopentoxy)pyrimidine |

| C-4 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 4-Alkynyl-2-(cyclopentoxy)pyrimidine |

| C-6 | Direct C-H Arylation | Aryl halide, Pd catalyst | 6-Aryl-4-bromo-2-(cyclopentoxy)pyrimidine |

Derivatization Strategies for Analogues of this compound

The core structure of this compound serves as a template for the synthesis of a wide array of analogues through modification of the cyclopentoxy group, alteration of the halogen substituent, and the construction of fused ring systems.

Synthesis of Substituted Cyclopentoxy Analogues

The synthesis of analogues with modified cyclopentoxy groups typically involves the initial preparation of a substituted cyclopentanol (B49286). These functionalized cyclopentanols can then be coupled with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine (B19661) or 4-bromo-2-chloropyrimidine, via a nucleophilic substitution reaction. This approach allows for the introduction of a wide variety of substituents on the cyclopentyl ring, leading to a diverse library of analogues.

Table 3: Synthetic Approach to Substituted Cyclopentoxy Analogues

| Step | Description |

|---|---|

| 1 | Synthesis of a substituted cyclopentanol (e.g., 3-aminocyclopentanol). |

| 2 | Reaction of the substituted cyclopentanol with a dihalopyrimidine (e.g., 4-bromo-2-chloropyrimidine) in the presence of a base. |

Preparation of Different Halogenated Pyrimidine Analogues

The bromine atom at the C-4 position can be replaced with other halogens to generate a series of halogenated analogues. Halogen exchange reactions, such as the Finkelstein reaction, can be employed to convert the bromo-substituent to iodo or chloro derivatives. wikipedia.org Metal-mediated halogen exchange reactions offer another route to these compounds. nih.govfrontiersin.org

Alternatively, different halogenated pyrimidines can be synthesized by starting with a different dihalopyrimidine and selectively introducing the cyclopentoxy group. For instance, the reaction of 2,4-dichloropyrimidine with cyclopentanol can yield 4-chloro-2-(cyclopentoxy)pyrimidine, a different halogenated analogue. The selectivity of such reactions is a key consideration. stackexchange.com

Table 4: Methods for Preparing Halogenated Analogues

| Method | Description | Example Transformation |

|---|---|---|

| Halogen Exchange | Treatment with a metal halide to replace the existing halogen. | This compound to 4-Iodo-2-(cyclopentoxy)pyrimidine |

| Selective Substitution | Reaction of a dihalopyrimidine with cyclopentanol to selectively replace one halogen. | 2,4-Dichloropyrimidine to 4-Chloro-2-(cyclopentoxy)pyrimidine |

Development of Fused Pyrimidine Systems Incorporating the Core Structure

The pyrimidine ring of this compound can serve as a foundation for the construction of fused heterocyclic systems. nih.govjchr.org This is typically achieved by introducing reactive functional groups at two adjacent positions on the pyrimidine ring, which can then undergo an intramolecular cyclization or annulation reaction to form a new ring. acs.org

For example, a substituent introduced at the C-5 position via electrophilic substitution or metal-catalyzed coupling can be designed to react with the bromo group at C-4, or a substituent at C-6, to form a five- or six-membered ring fused to the pyrimidine core. Such strategies lead to the formation of bicyclic systems like thienopyrimidines, furopyrimidines, or pyridopyrimidines. researchgate.netnih.govresearchgate.net

Table 5: General Strategy for Fused Pyrimidine Synthesis

| Step | Description |

|---|---|

| 1 | Functionalization of the C-5 position of this compound. |

| 2 | Intramolecular cyclization reaction involving the C-4 and C-5 substituents to form a fused ring. |

Spectroscopic and Analytical Characterization of 4 Bromo 2 Cyclopentoxy Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 4-Bromo-2-(cyclopentoxy)pyrimidine. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

The pyrimidine (B1678525) ring contains two protons. The proton at the 6-position is expected to be a doublet due to coupling with the proton at the 5-position. Conversely, the proton at the 5-position would also appear as a doublet. The cyclopentoxy group protons would exhibit more complex splitting patterns. The proton on the carbon attached to the oxygen (C1') is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons on the cyclopentyl ring would likely appear as overlapping multiplets in the aliphatic region of the spectrum.

Predicted ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 (pyrimidine) | 8.5 - 8.7 | d | ~5.0 |

| H-5 (pyrimidine) | 7.2 - 7.4 | d | ~5.0 |

| H-1' (cyclopentoxy, CH-O) | 5.4 - 5.6 | m | - |

| H-2'/H-5' (cyclopentoxy, CH₂) | 1.9 - 2.1 | m | - |

| H-3'/H-4' (cyclopentoxy, CH₂) | 1.6 - 1.8 | m | - |

d = doublet, m = multiplet

Purity assessment by ¹H NMR would involve the integration of the signals to confirm the correct proton ratios and the absence of signals from impurities.

¹³C NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and their electronic environments. The pyrimidine ring is expected to show four distinct signals. The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity. The carbon attached to the cyclopentoxy group (C-2) would also have a characteristic downfield shift. The carbons of the cyclopentoxy group would appear in the aliphatic region.

Predicted ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine, C-O) | 165 - 168 |

| C-4 (pyrimidine, C-Br) | 140 - 143 |

| C-6 (pyrimidine) | 157 - 160 |

| C-5 (pyrimidine) | 115 - 118 |

| C-1' (cyclopentoxy, CH-O) | 80 - 83 |

| C-2'/C-5' (cyclopentoxy, CH₂) | 32 - 35 |

| C-3'/C-4' (cyclopentoxy, CH₂) | 23 - 26 |

2D NMR techniques are invaluable for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A cross-peak between the signals of H-5 and H-6 on the pyrimidine ring would confirm their adjacent relationship. Similarly, correlations between the protons of the cyclopentoxy group would help to trace the connectivity within the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, the proton at δ 8.5-8.7 ppm to the carbon at δ 157-160 ppm (C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For instance, a correlation between the H-1' proton of the cyclopentoxy group and the C-2 carbon of the pyrimidine ring would confirm the ether linkage. Also, correlations from the pyrimidine protons (H-5 and H-6) to the various pyrimidine carbons would solidify the ring structure assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is crucial for determining the molecular weight and formula.

HRMS is essential for determining the precise molecular formula of this compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₁⁷⁹BrN₂O]⁺ | 242.0055 |

| [C₉H₁₁⁸¹BrN₂O]⁺ | 244.0034 |

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for separating components of a mixture and identifying them.

LC-MS: This would be the preferred method for analyzing the purity of this compound, as it is generally suitable for a wider range of compounds without the need for high volatility. The compound would be separated on a chromatographic column, and the mass spectrometer would provide mass information for the eluting peaks, allowing for the identification of the main compound and any impurities.

GC-MS: This technique could also be used if the compound is sufficiently volatile and thermally stable. The fragmentation pattern obtained from the electron ionization (EI) source in GC-MS would provide structural information. Expected fragmentation might include the loss of the cyclopentoxy group or the bromine atom, leading to characteristic fragment ions that can help to confirm the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent pyrimidine ring and cyclopentoxy group.

The pyrimidine ring structure gives rise to several distinct vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the heterocyclic ring are expected to produce strong to medium absorption bands in the 1600-1400 cm⁻¹ range. The presence of the bromine atom attached to the pyrimidine ring will influence the fingerprint region of the spectrum, with a C-Br stretching vibration anticipated at lower wavenumbers, generally between 600 and 500 cm⁻¹.

The cyclopentoxy substituent introduces additional characteristic peaks. The aliphatic C-H stretching vibrations of the cyclopentyl group will appear as strong absorptions in the 2960-2850 cm⁻¹ region. A prominent C-O-C (ether) linkage is a key feature, and its asymmetric and symmetric stretching vibrations are expected to produce strong bands around 1260-1000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 2960 - 2850 |

| C=N / C=C (Pyrimidine Ring) | Stretching | 1600 - 1400 |

| C-O (Ether) | Asymmetric Stretching | ~1250 |

| C-O (Ether) | Symmetric Stretching | ~1050 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, this technique is particularly useful for characterizing the π-electron system. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The pyrimidine core is the primary chromophore in this molecule. It is expected to exhibit strong absorption bands in the UV region corresponding to π → π* transitions. The exact position and intensity of the absorption maximum (λ_max) can be influenced by the substituents on the ring. The electron-donating cyclopentoxy group and the electron-withdrawing bromine atom will modulate the energy levels of the molecular orbitals, causing shifts in the absorption wavelength. Typically, substituted pyrimidines show strong absorptions below 300 nm. The analysis is usually carried out in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvatochromic shifts.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline form. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the cyclopentoxy ring relative to the pyrimidine ring. It would also precisely measure the bond lengths of the C-Br, C-O, and all bonds within the pyrimidine ring, confirming the connectivity and geometry of the molecule. Furthermore, the analysis of the crystal packing would show how individual molecules arrange themselves in the crystal lattice, which is crucial for understanding the solid-state properties of the material. While specific crystallographic data for this compound is not widely published, such an analysis would be a standard procedure for full structural elucidation.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18-silica) and a polar mobile phase, is a common approach.

A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The compound is detected as it elutes from the column using a UV detector, set at a wavelength where the compound strongly absorbs (determined from UV-Vis spectroscopy). The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration, allowing for quantitative purity assessment.

Table 2: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is likely amenable to GC analysis. In this technique, the sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen).

The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. A non-polar or medium-polarity column would likely be effective. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data and a mass spectrum, which aids in structural confirmation.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for column chromatography. A small amount of the sample is spotted onto a plate coated with an adsorbent, typically silica (B1680970) gel.

The plate is then developed in a sealed chamber with a suitable solvent system (eluent), such as a mixture of hexane and ethyl acetate. The separation occurs based on the differential partitioning of the compound between the stationary phase and the mobile phase. The position of the spot, identified under UV light or by staining, is quantified by its retention factor (Rf) value.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. This process is crucial for confirming the empirical formula of a newly synthesized or isolated substance, such as this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C₉H₁₁BrN₂O. This calculation is based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). The comparison between these theoretical percentages and the values obtained from experimental analysis serves as a critical verification of the compound's purity and identity.

The expected theoretical percentages for each element in this compound are presented in the table below. Any experimentally determined values would be expected to be in close agreement with these theoretical figures, typically within a margin of ±0.4%, to confirm the empirical formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 44.46 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.57 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.87 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.53 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.58 |

| Total | 243.12 | 100.00 |

This table was generated based on the molecular formula C₉H₁₁BrN₂O and the standard atomic weights of the elements. The data illustrates the expected distribution of mass for each element within the compound. In practice, researchers would compare their experimental findings to these values to validate the synthesis and purity of this compound.

Computational and Theoretical Investigations of 4 Bromo 2 Cyclopentoxy Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles.

Density Functional Theory (DFT) Studies on Electronic Structure

While no specific DFT studies on 4-Bromo-2-(cyclopentoxy)pyrimidine have been identified, such analyses would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These calculations would elucidate the electron distribution within the molecule, highlighting regions susceptible to electrophilic and nucleophilic attack. For instance, in related brominated pyrimidines, the bromine atom and the pyrimidine (B1678525) ring are key sites for chemical reactivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data. Although experimental spectra for this compound are not widely published, theoretical predictions of its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies could be readily calculated. These predictions would be invaluable for the characterization and identification of the compound in a laboratory setting. For comparison, the NIST WebBook provides IR spectral data for 5-bromopyrimidine. nist.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules.

Ligand-Protein Interaction Modeling for Potential Biological Targets (non-clinical focus)

In the absence of specific studies on this compound, it is hypothesized that molecular docking simulations could be employed to explore its potential binding to various protein targets. The structural alerts from the brominated pyrimidine core, a common scaffold in medicinal chemistry, suggest that it could be docked into the active sites of kinases or other enzymes. Such modeling would predict potential binding modes and affinities, guiding further experimental investigation.

Conformational Space Exploration

Molecular dynamics simulations would allow for a comprehensive exploration of the conformational space of this compound over time. This would provide a more realistic picture of its flexibility and the accessible conformations in different environments, such as in solution. Understanding the conformational landscape is crucial for a complete picture of its structure-activity relationships.

Reaction Mechanism Studies Using Computational Approaches

Computational reaction mechanism studies are instrumental in elucidating the pathways of chemical transformations. They provide insights into the energetic feasibility and kinetics of a reaction, which is invaluable for optimizing synthetic routes and understanding potential by-product formation.

Transition State Analysis for Key Synthetic Steps

A critical aspect of reaction mechanism studies is the identification and characterization of transition states. These high-energy structures represent the pinnacle of the energy barrier between reactants and products. The analysis of their geometry and energetic properties allows chemists to understand the intricate bond-making and bond-breaking processes that govern a chemical reaction. However, no specific transition state analyses for the synthesis of this compound have been reported in the reviewed literature.

Energetic Profiles of Transformation Reactions

The energetic profile of a reaction provides a comprehensive map of the energy changes that occur as reactants are converted into products. This includes the relative energies of intermediates and transition states. Such profiles are essential for predicting reaction rates and equilibrium positions. For this compound, detailed energetic profiles of its formation or subsequent transformations are not currently available in scientific publications.

In Silico Prediction of Chemical Properties (non-clinical focus)

In silico methods are widely used to predict the physicochemical and pharmacokinetic properties of molecules before they are synthesized, saving significant time and resources. These predictions are based on the molecule's structure and are calculated using various computational models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

ADME properties are crucial for assessing the potential of a compound to be developed into a drug. Computational tools can predict parameters such as intestinal absorption, plasma protein binding, metabolic stability, and potential for excretion. While general ADME predictions are common for a wide range of organic molecules, specific, experimentally validated in silico ADME data for this compound is not documented.

Computational Assessment of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can include topological, geometrical, and electronic descriptors. They are fundamental inputs for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are used to predict the biological activity and physicochemical properties of new compounds. A comprehensive computational assessment of the molecular descriptors for this compound has not been a focus of published research.

Research on Potential Biological Activities and Structure Activity Relationships of 4 Bromo 2 Cyclopentoxy Pyrimidine and Its Analogues

Investigation of Pyrimidine (B1678525) Derivatives as Scaffolds for Enzyme Inhibition Studies

The structural features of the pyrimidine ring, including its nitrogen atoms and capacity for diverse substitutions, make it an ideal scaffold for designing enzyme inhibitors. The electronic properties and the potential for hydrogen bonding and other interactions allow for tailored binding to the active sites of various enzymes.

Exploratory Research on Kinase Inhibition

Structure-activity relationship (SAR) studies on various pyrimidine-based kinase inhibitors have revealed key insights. For example, in a series of N²,N⁴-disubstituted pyrimidine-2,4-diamines, the nature of the substituents at the N² and N⁴ positions significantly influenced their inhibitory activity against CDK2 and CDK9. nih.gov The exploration of different aromatic and aliphatic groups at these positions allowed for the optimization of potency. This highlights the importance of the substitution pattern around the pyrimidine ring in determining kinase inhibitory activity.

Further research into thienopyrimidine derivatives, which are structurally related to pyrimidines, has identified potent and selective Aurora kinase inhibitors. nih.gov The replacement of a pyrrolopyrimidine core with a thienopyrimidine moiety led to a significant enhancement in inhibitory activity, underscoring the impact of the heterocyclic system fused to the pyrimidine ring.

| Compound/Analogue Class | Target Kinase | Key Findings | Reference |

| 5-Bromo-pyrimidine derivatives | Bcr/Abl | Several analogues showed potent inhibitory activity. | nih.gov |

| N²,N⁴-disubstituted pyrimidine-2,4-diamines | CDK2/CDK9 | Substituents at N² and N⁴ positions are critical for activity. | nih.gov |

| Thienopyrimidine derivatives | Aurora kinases | Thienopyrimidine core enhances inhibitory potency. | nih.gov |

Investigation of Phosphodiesterase (PDE) Inhibition Potential

Phosphodiesterases (PDEs) are enzymes that modulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of PDEs have therapeutic applications in a range of conditions, including inflammatory diseases and neurological disorders. The pyrimidine scaffold has been utilized in the design of PDE inhibitors.

While direct studies on 4-Bromo-2-(cyclopentoxy)pyrimidine as a PDE inhibitor are scarce, research on related substituted pyridine (B92270) and pyrimidine derivatives provides valuable insights. For example, the evaluation of 2-pyridinemethanol (B130429) derivatives led to the identification of potent and selective PDE4 inhibitors. researchgate.net SAR studies in this series highlighted the importance of specific substitutions on the pyridine ring for achieving high in vitro activity and favorable pharmacokinetic profiles. researchgate.net

Furthermore, a detailed SAR study on 4-(2,2-diphenylethyl)pyridine-N-oxides as PDE4 inhibitors demonstrated that the introduction of a soft metabolic site could optimize pharmacokinetic parameters while maintaining potent inhibitory activity. nih.gov This indicates that strategic modifications to the substituents on the core heterocyclic ring can lead to the development of effective and safe PDE inhibitors.

| Analogue Class | Target PDE | Key SAR Findings | Reference |

| 2-Pyridinemethanol derivatives | PDE4 | Specific substitutions on the pyridine ring are crucial for potency. | researchgate.net |

| 4-(2,2-diphenylethyl)pyridine-N-oxides | PDE4 | Introduction of a metabolic site improves pharmacokinetics. | nih.gov |

Studies on Cyclooxygenase (COX) Isoenzyme Inhibition

Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Selective COX-2 inhibitors are sought after to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have emerged as a promising class of COX-2 inhibitors.

Quantitative structure-activity relationship (QSAR) studies on 2-(4-methylsulphonylphenyl)pyrimidine derivatives have shed light on the structural features that govern their COX-2 inhibitory activity. researchgate.net These studies have indicated that atomic properties such as electronegativity and polarizability, as well as the presence of specific structural fragments like aromatic ethers, play a significant role in determining inhibitory potency. researchgate.net

Research on pyrimidine derivatives has led to the identification of compounds with high selectivity for COX-2 over COX-1. nih.gov For instance, certain pyrimidine derivatives have demonstrated COX-2 inhibition comparable to the reference drug meloxicam. nih.gov Furthermore, the synthesis and evaluation of new 1-phenylpyrazolo[3,4-d]pyrimidine derivatives revealed that many of these compounds were more potent in inhibiting COX-2 than COX-1, with some exhibiting significant anti-inflammatory activity in vivo. nih.gov

| Analogue Class | Selectivity | Key Findings | Reference |

| 2-(4-Methylsulphonylphenyl)pyrimidines | COX-2 | Atomic properties and specific fragments influence activity. | researchgate.net |

| Pyrimidine derivatives | COX-2 selective | Potency comparable to meloxicam. | nih.gov |

| 1-Phenylpyrazolo[3,4-d]pyrimidines | More potent for COX-2 | Showed in vivo anti-inflammatory effects. | nih.gov |

Exploration of Potential Antiproliferative Activities in Cell Lines (non-clinical)

The ability of pyrimidine derivatives to interfere with fundamental cellular processes has made them attractive candidates for anticancer drug development. Their mechanisms of action often involve the modulation of cell growth and the induction of cell death in cancer cells.

In Vitro Studies on Cell Growth Modulation

Numerous studies have demonstrated the antiproliferative activity of pyrimidine analogues against various cancer cell lines. While specific data for this compound is limited, research on structurally related compounds provides valuable information.

For example, a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, which are analogues of pyrimidines, reported their anti-proliferative effects on breast cancer cell lines. One of the most active compounds displayed an IC50 value of 0.045 µM against the MCF-7 cell line. nih.gov Another thienopyrimidine derivative showed an IC50 of 0.16 µM against the MDA-MB-231 cell line. nih.gov

Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have also been synthesized and tested against breast cancer cell lines, with one compound showing a potent IC50 of 0.013 µM against MCF-7 cells. nih.gov These findings underscore the potential of the substituted pyrimidine scaffold in modulating cancer cell growth.

| Analogue Class | Cell Line | IC50 (µM) | Reference |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | 0.045 | nih.gov |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | 0.16 | nih.gov |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 0.013 | nih.gov |

Mechanism of Action Studies at the Cellular Level (e.g., pathway modulation)

The antiproliferative effects of pyrimidine derivatives are often linked to their ability to induce cell cycle arrest and apoptosis (programmed cell death).

Studies on thieno[2,3-d]pyrimidine (B153573) derivatives have shown that these compounds can induce cell cycle arrest at different phases. For instance, in MDA-MB-468 breast cancer cells, a potent thieno[2,3-d]pyrimidine derivative induced cell cycle arrest at the G2/M phase and led to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. nih.gov In another study, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines caused cell cycle arrest at the G2 stage in MDA-MB-231 cells, while G1 arrest was observed in the estrogen-positive MCF-7 cell line. nih.gov

The induction of apoptosis is a key mechanism for many anticancer agents. It has been observed that treatment with certain pyrimidine analogues leads to morphological changes characteristic of apoptosis and can activate the caspase cascade, which are key executioners of the apoptotic process. mdpi.com The ability of these compounds to target fundamental cellular processes like cell division and survival makes them promising candidates for further investigation in cancer therapy.

Assessment of Potential Antimicrobial Properties (non-clinical)

The evaluation of the antimicrobial potential of pyrimidine derivatives has been a significant area of research, driven by the structural similarities to naturally occurring nucleobases. While direct non-clinical studies on this compound are not extensively documented in publicly available literature, the antimicrobial activities of analogous compounds provide a basis for assessing its potential efficacy. The pyrimidine core is a key pharmacophore in numerous antimicrobial agents, and its activity is often modulated by the nature and position of its substituents. nih.govresearchgate.net

In Vitro Studies Against Bacterial Strains

In vitro studies on various pyrimidine derivatives have demonstrated a spectrum of antibacterial activity. innovareacademics.in Generally, pyrimidine compounds have shown more pronounced effects against Gram-negative bacteria compared to Gram-positive strains. nih.gov For instance, research on a series of amino-pyrimidine derivatives indicated that all tested compounds were effective against Escherichia coli (a Gram-negative bacterium), while none showed inhibitory activity against Staphylococcus aureus (a Gram-positive bacterium). nih.gov

The presence and position of a bromine substituent on the pyrimidine ring have been shown to be a significant determinant of antibacterial potency. Studies on chalcone-substituted pyrimidines revealed that a meta-bromo substitution resulted in considerable activity against E. coli. nih.gov This suggests that the bromine atom at the 4-position of this compound could contribute positively to its antibacterial profile, particularly against Gram-negative bacteria. The electronic and steric properties of the bromine atom can influence the molecule's ability to interact with bacterial targets. nih.gov

While specific data for this compound is not available, the general trend observed in related compounds is that substitutions on the pyrimidine ring are crucial for activity. innovareacademics.in The collective findings from various studies on bromo-substituted pyrimidines support the potential of this compound as a candidate for further investigation against bacterial pathogens.

Table 1: General Antibacterial Activity of Substituted Pyrimidine Analogs

| Compound Class | Bacterial Strain Example | General Observation |

| Amino-pyrimidine derivatives | Escherichia coli | Effective against Gram-negative strains. nih.gov |

| Amino-pyrimidine derivatives | Staphylococcus aureus | No significant inhibition of Gram-positive strains. nih.gov |

| Chalcone-substituted pyrimidines with m-bromo substitution | Escherichia coli | Appreciable activity. nih.gov |

This table is illustrative and based on findings from related pyrimidine derivatives, not specific to this compound.

In Vitro Studies Against Fungal Species

Pyrimidine derivatives have also been extensively investigated for their antifungal properties, with some compounds being developed into commercial fungicides. nih.gov The fungicidal activity of pyrimidines is, much like their antibacterial action, highly dependent on the substituent groups. nih.gov

Studies on various pyrimidine derivatives have shown promising results against a range of phytopathogenic fungi. nih.gov For example, certain synthesized pyrimidine derivatives exhibited potent fungicidal activities, in some cases surpassing that of commercial fungicides. nih.gov The mechanism of action often involves interference with essential fungal cellular processes.

The antifungal potential of halogenated pyrimidines has been noted. For instance, the pyrimidine analog flucytosine (5-fluorocytosine) has been used in the treatment of mycoses, although resistance can be an issue. nih.gov This highlights that halogen substitution can be a key feature for antifungal activity. The bromine atom in this compound could confer a similar, albeit distinct, bioactivity.

While direct in vitro antifungal data for this compound is lacking, the established antifungal profile of the pyrimidine scaffold, coupled with the known impact of halogenation, suggests that this compound warrants investigation against various fungal species.

Structure-Activity Relationship (SAR) Studies

The biological activity of pyrimidine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups and their positions on the pyrimidine ring influence the compound's interaction with biological targets. nih.gov

Influence of Bromine Substitution on Activity

The presence of a bromine atom on the pyrimidine ring is a critical factor in determining the biological activity of pyrimidine derivatives. Halogen atoms, in general, can modulate a molecule's lipophilicity, electronic character, and steric profile, all of which can affect its pharmacokinetic and pharmacodynamic properties.

In the context of antimicrobial activity, studies have shown that bromo-substitution can enhance the potency of pyrimidine compounds. nih.gov For example, a comparative study of bromo-substituted amino-pyrimidines demonstrated that a meta-bromo substitution led to a higher antibacterial potential against E. coli compared to other substitutions. nih.gov This underscores the importance of the bromine atom's position on the ring. In this compound, the bromine is at position 4, and its influence would be relative to substitutions at other positions. The electron-withdrawing nature of the bromine atom can alter the charge distribution of the pyrimidine ring, potentially enhancing its interaction with biological targets. nih.gov

Impact of Cyclopentoxy Moiety on Molecular Interactions

The cyclopentoxy group at the 2-position of the pyrimidine ring is another key structural feature. This alkoxy group can influence the compound's solubility, membrane permeability, and binding to target proteins. The size and conformation of the cyclopentyl ring can play a role in the steric interactions within a binding site.

In SAR studies of other pyrimidine derivatives, the nature of the substituent at the 2-position has been shown to be crucial for activity. For instance, in a series of 2,4-disubstituted pyrimidines, variations in the substituent at the C-2 position significantly affected their inhibitory activity against certain enzymes. nih.gov The cyclopentoxy moiety, being a relatively bulky and lipophilic group, could potentially occupy a hydrophobic pocket in a target enzyme or receptor, thereby contributing to the binding affinity. The flexibility of the cyclopentyl ring might also allow for an induced fit, optimizing the interaction with the biological target.

Positional Isomerism and Substituent Effects on Biological Profiles

Studies on other heterocyclic compounds have demonstrated that even minor changes in the position of a substituent can lead to significant differences in biological activity. nih.gov For pyrimidine derivatives, the substitution pattern on the ring has been shown to greatly influence their biological activities. nih.gov Therefore, an isomer of this compound, for example, 2-Bromo-4-(cyclopentoxy)pyrimidine, would be expected to have a different biological profile due to the altered electronic and steric environment of the pyrimidine core. The specific arrangement of substituents in this compound is thus critical to its potential biological activity.

Design and Synthesis of Advanced Pyrimidine Derivatives for Targeted Research

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like thymine (B56734) and cytosine, and a wide array of synthetic drugs. mdpi.compatsnap.com The strategic functionalization of the pyrimidine ring allows for the generation of vast libraries of compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. arctomsci.comnih.govgrowingscience.com The compound this compound serves as a key intermediate in the design and synthesis of more complex pyrimidine derivatives for targeted research, owing to its specific structural features that allow for versatile chemical modifications.

The design of advanced pyrimidine derivatives often involves leveraging the existing substituents to introduce molecular diversity and to modulate the compound's physicochemical and pharmacological properties. In this compound, the pyrimidine core acts as the fundamental pharmacophore, while the bromo and cyclopentoxy groups offer strategic points for chemical elaboration.

The bromo substituent at the 4-position of the pyrimidine ring is a particularly valuable feature. Halogens, such as bromine, are known to play a critical role in the biological activity and bioavailability of small molecules. bldpharm.com More importantly, the bromo group serves as a versatile synthetic handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce new aryl or heteroaryl groups by reacting the bromopyrimidine with a suitable boronic acid or ester. This is a common strategy to explore structure-activity relationships (SAR) by systematically varying the appended aromatic system. nih.gov Similarly, other coupling reactions like the Buchwald-Hartwig amination can be used to install amine functionalities, which are often crucial for target engagement, particularly in kinase inhibitors.

The cyclopentoxy group at the 2-position also plays a significant role in the design of advanced derivatives. This lipophilic group can influence the compound's solubility, membrane permeability, and metabolic stability. The ether linkage is generally more stable to metabolic degradation than an ester linkage, and the cyclopentyl group can provide a favorable conformation for binding to a target protein. Modifications of this group, while less common than reactions at the bromo-position, could be envisaged to fine-tune the molecule's properties.

The synthesis of advanced pyrimidine derivatives from intermediates like this compound is a multi-step process that often begins with the construction of the core pyrimidine ring, followed by functionalization. A general approach to synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of this compound, a plausible route would involve the initial synthesis of a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661), followed by selective nucleophilic substitution reactions. The displacement of one chloro group with cyclopentanol (B49286) would yield a 2-(cyclopentoxy)-4-chloropyrimidine intermediate, which can then be converted to the final 4-bromo derivative.

Once the this compound intermediate is obtained, it can be used in a variety of synthetic routes to generate advanced derivatives for targeted research. For example, in the development of kinase inhibitors, a common strategy is to use a brominated heterocyclic core to introduce a larger, often nitrogen-containing, heterocyclic system via a coupling reaction. This newly introduced group can then form key hydrogen bond interactions within the ATP-binding site of the target kinase.

While extensive research has been conducted on the synthesis and biological activities of a wide range of pyrimidine derivatives, specific studies detailing the use of this compound as a starting material for the development of advanced targeted therapies are not extensively reported in publicly available literature. However, based on the well-established principles of medicinal chemistry and the known reactivity of bromopyrimidines, its potential as a valuable intermediate in drug discovery programs is clear. The combination of a stable alkoxy group and a reactive bromo-substituent on a privileged pyrimidine scaffold makes it an attractive building block for the synthesis of novel and potent bioactive molecules.

Future Directions and Research Perspectives for 4 Bromo 2 Cyclopentoxy Pyrimidine

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrimidine (B1678525) derivatives has been a subject of extensive research, with a continuous drive towards more efficient and sustainable methods. bohrium.compeeref.com While specific synthetic routes for 4-Bromo-2-(cyclopentoxy)pyrimidine are not extensively documented in current literature, future research could focus on optimizing its preparation. A plausible synthetic strategy could involve the bromination of a 2-(cyclopentoxy)pyrimidine precursor. The choice of brominating agent and reaction conditions would be crucial to ensure high regioselectivity and yield.

Furthermore, the development of one-pot or multicomponent reactions would be a significant advancement. nih.gov These approaches, which allow for the assembly of complex molecules from simple starting materials in a single step, offer advantages in terms of efficiency and waste reduction. bohrium.com An iridium-catalyzed multicomponent synthesis has been successfully employed for various pyrimidines and could be adapted for this specific target. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Description | Potential Advantages |

| Halogenation of Precursor | Bromination of 2-(cyclopentoxy)pyrimidine using a suitable brominating agent. | Direct approach, potentially high yielding with optimized conditions. |

| One-Pot Synthesis | A multi-component reaction involving the condensation of a cyclopentoxy-containing amidine with a brominated three-carbon unit. | Increased efficiency, reduced waste, and shorter reaction times. |

| Cross-Coupling Reactions | Palladium-catalyzed cross-coupling of a dibromo-pyrimidine with cyclopentanol (B49286). | Modular approach allowing for late-stage functionalization. |

Advanced Spectroscopic Characterization and Structural Insights

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental for predicting its reactivity and interactions. Future research should aim to obtain comprehensive spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR studies would be essential to confirm the connectivity of the molecule. researchgate.netchemicalbook.com The chemical shifts and coupling constants of the pyrimidine and cyclopentoxy protons and carbons would provide valuable structural information. For instance, the proton signal corresponding to the hydrogen at the 5-position of the pyrimidine ring would be of particular interest.

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the elemental composition of the compound. nih.gov Fragmentation patterns observed in the mass spectrum could also offer insights into the stability of different parts of the molecule.